molecular formula C10H14N2 B1403345 (1-(Pyridin-2-yl)cyclobutyl)methanamine CAS No. 1228994-77-1

(1-(Pyridin-2-yl)cyclobutyl)methanamine

Cat. No. B1403345
M. Wt: 162.23 g/mol
InChI Key: RDWGGRZPPAFBSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-(Pyridin-2-yl)cyclobutyl)methanamine” is represented by the InChI code 1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 . The molecular weight of this compound is 162.23 .


Physical And Chemical Properties Analysis

“(1-(Pyridin-2-yl)cyclobutyl)methanamine” is a liquid at room temperature . The storage temperature for this compound is 4°C .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to “(1-(Pyridin-2-yl)cyclobutyl)methanamine”. These compounds have been synthesized through various chemical reactions, including condensation reactions and C–H bond activation, to afford structures with potential applications in catalysis and medicinal chemistry. For example, unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives exhibit good catalytic activity and selectivity (Roffe et al., 2016). Similarly, synthesis and characterisation efforts have led to the development of zinc(II) complexes bearing iminopyridines, showcasing their utility as pre-catalysts for polymerization processes (Kwon et al., 2015).

Medicinal Chemistry Applications

In medicinal chemistry, compounds synthesized from “(1-(Pyridin-2-yl)cyclobutyl)methanamine” derivatives have shown promising biological activities. For instance, novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, exhibited significant anticonvulsant activity (Pandey & Srivastava, 2011). Furthermore, iron(III) complexes derived from these compounds demonstrated unprecedented photocytotoxicity in red light, highlighting their potential in photodynamic therapy (Basu et al., 2014).

Safety And Hazards

The safety information for “(1-(Pyridin-2-yl)cyclobutyl)methanamine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-pyridin-2-ylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h1-2,4,7H,3,5-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWGGRZPPAFBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyridin-2-yl)cyclobutyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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